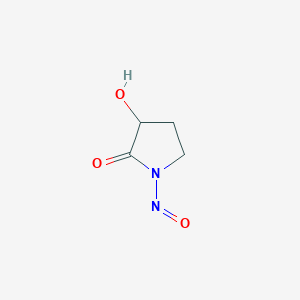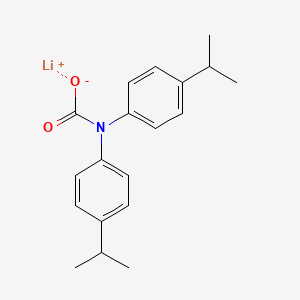
Lithium Bis(4-isopropylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium Bis(4-isopropylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly noted for its role in the development of thermally activated delayed fluorescence (TADF) molecules, which are being researched for their potential in efficient deep-blue TADF emitting applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium Bis(4-isopropylphenyl)carbamate typically involves the reaction of 4-isopropylphenyl isocyanate with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired carbamate compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for its applications.
化学反応の分析
Types of Reactions: Lithium Bis(4-isopropylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate compounds.
科学的研究の応用
Lithium Bis(4-isopropylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of TADF molecules for efficient deep-blue emission.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug design and medicinal chemistry, particularly for its stability and ability to modulate biological properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Lithium Bis(4-isopropylphenyl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors through its carbamate group, which participates in hydrogen bonding and other intermolecular interactions. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .
類似化合物との比較
- Lithium Bis(4-methylphenyl)carbamate
- Lithium Bis(4-ethylphenyl)carbamate
- Lithium Bis(4-tert-butylphenyl)carbamate
Comparison: Lithium Bis(4-isopropylphenyl)carbamate is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its reactivity and stability compared to other similar compounds. This unique substitution pattern can enhance its performance in specific applications, such as the development of TADF molecules, where precise control over electronic properties is crucial.
特性
分子式 |
C19H22LiNO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
lithium;N,N-bis(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C19H23NO2.Li/c1-13(2)15-5-9-17(10-6-15)20(19(21)22)18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3,(H,21,22);/q;+1/p-1 |
InChIキー |
QDVCGPHMYUCNLH-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


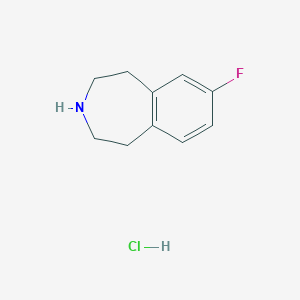
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
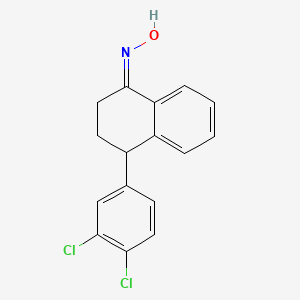
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)

![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
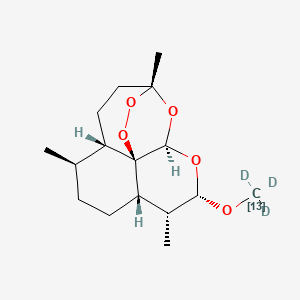
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)

![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
